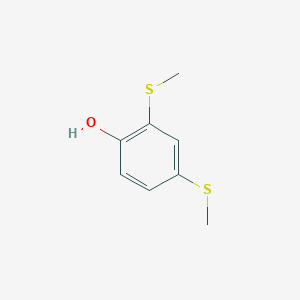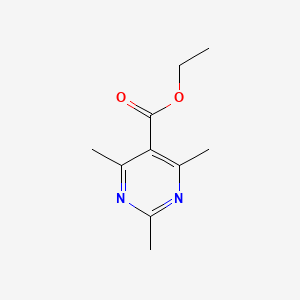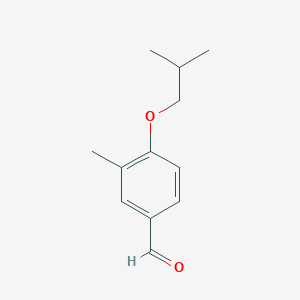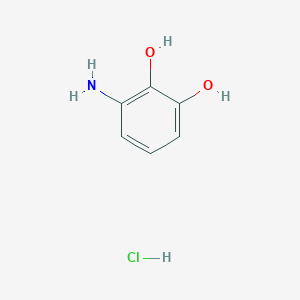
3-Aminobenzene-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobenzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of catechol, where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including biomedicine, analytical chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzene-1,2-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of spiro[1,3-benzodioxole-2,1’-cyclohexane] with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzene-1,2-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds, which have significant applications in chemical synthesis and industrial processes .
Scientific Research Applications
3-Aminobenzene-1,2-diol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Aminobenzene-1,2-diol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
- 2-Aminobenzene-1,4-diol hydrochloride
- 4-Aminobenzene-1,2-diol hydrochloride
- 3-Aminobenzene-1,2-diol
Comparison: 3-Aminobenzene-1,2-diol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Aminobenzene-1,4-diol hydrochloride, it exhibits different chemical and physical properties, making it suitable for distinct applications in scientific research and industry .
Properties
IUPAC Name |
3-aminobenzene-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCRPNKAZULNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536142 |
Source


|
| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-97-4 |
Source


|
| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
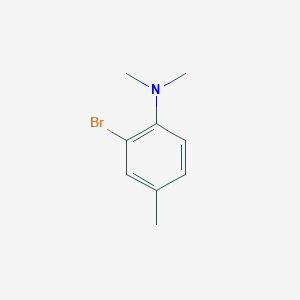


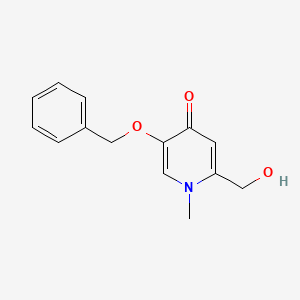




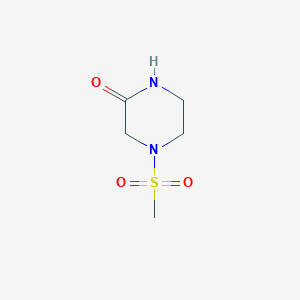
![2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-](/img/structure/B1338838.png)
